molecular formula C7H2F6IN B6314461 2-Iodo-4,6-bis(trifluoromethyl)pyridine CAS No. 1806575-55-2

2-Iodo-4,6-bis(trifluoromethyl)pyridine

Cat. No.: B6314461
CAS No.: 1806575-55-2
M. Wt: 340.99 g/mol
InChI Key: ZZQFNACXZDDIKE-UHFFFAOYSA-N
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Description

2-Iodo-4,6-bis(trifluoromethyl)pyridine is a chemical compound characterized by the presence of iodine and trifluoromethyl groups attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4,6-bis(trifluoromethyl)pyridine typically involves the reaction of 2-bromo-4-iodopyridine with trifluoroacetic acid to form 2-bromo-4-iodo-1-trifluoromethylpyridine. This intermediate is then reacted with sodium iodide under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4,6-bis(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide and other nucleophiles.

    Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds.

Scientific Research Applications

2-Iodo-4,6-bis(trifluoromethyl)pyridine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Research: Its unique structure makes it a valuable intermediate in the development of new drugs.

    Materials Science: It is used in the synthesis of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Iodo-4,6-bis(trifluoromethyl)pyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing trifluoromethyl groups, which makes the iodine atom more susceptible to nucleophilic attack. This facilitates various substitution and coupling reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine used in similar applications.

    4-Iodo-2-(trifluoromethyl)pyridine: A compound with a similar structure but different substitution pattern.

Uniqueness

2-Iodo-4,6-bis(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups, which significantly enhance its electron-withdrawing properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-iodo-4,6-bis(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6IN/c8-6(9,10)3-1-4(7(11,12)13)15-5(14)2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQFNACXZDDIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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